![molecular formula C15H22ClNSe B14520640 1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride CAS No. 62959-38-0](/img/structure/B14520640.png)
1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride is a compound with a complex structure that includes a cyclohexane ring, a selenium-containing group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexanone with 4-methylphenylselenyl chloride to form an intermediate, which is then reacted with ammonia to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The selenium group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the selenium group or to convert the amine to a secondary or tertiary amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce secondary amines.
Scientific Research Applications
1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its selenium content, which is known for its antioxidant properties.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium group can participate in redox reactions, influencing cellular oxidative stress levels. The amine group can interact with various biological molecules, potentially affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride: Lacks the selenium group, making it less reactive in redox reactions.
1-[2-(4-Methylphenyl)thioethenyl]cyclohexan-1-amine;hydrochloride: Contains a sulfur group instead of selenium, which can alter its chemical and biological properties.
Uniqueness: 1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride is unique due to the presence of the selenium group, which imparts distinct redox properties and potential biological activities not found in similar compounds with sulfur or without the selenium group.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62959-38-0 |
|---|---|
Molecular Formula |
C15H22ClNSe |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H21NSe.ClH/c1-13-5-7-14(8-6-13)17-12-11-15(16)9-3-2-4-10-15;/h5-8,11-12H,2-4,9-10,16H2,1H3;1H |
InChI Key |
YSLQOWSJOCXSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]C=CC2(CCCCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


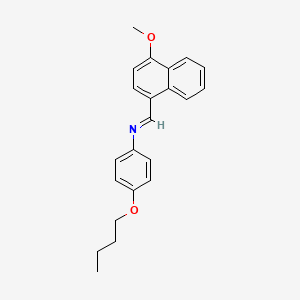
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14520568.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14520579.png)

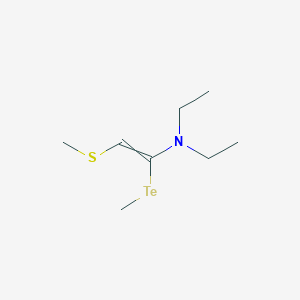
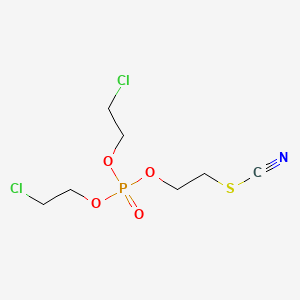
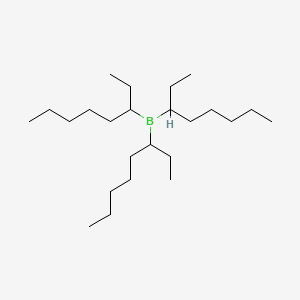

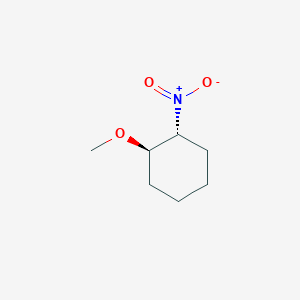
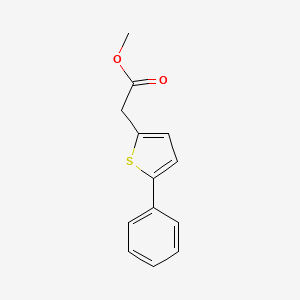
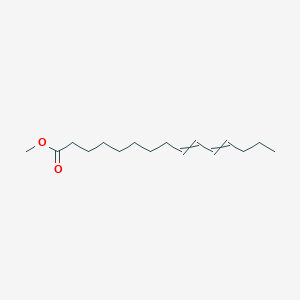
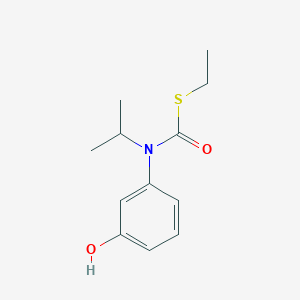
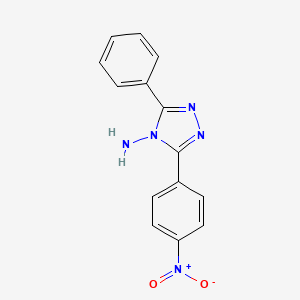
![Octadecyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14520634.png)
